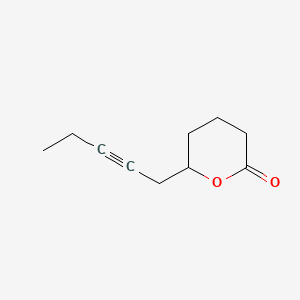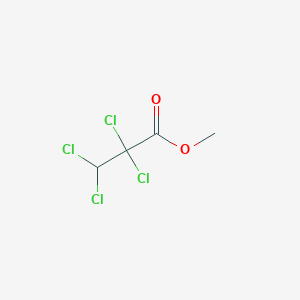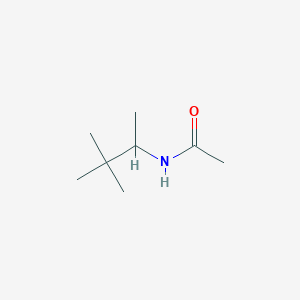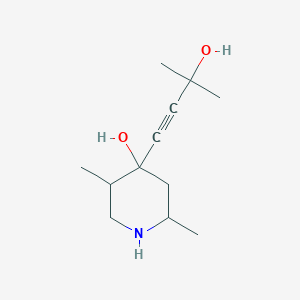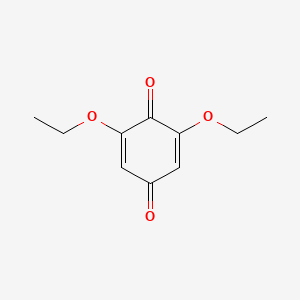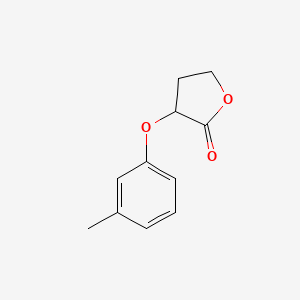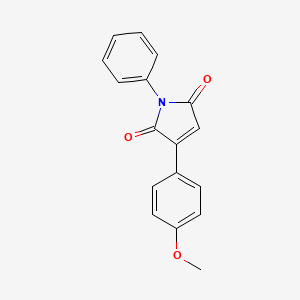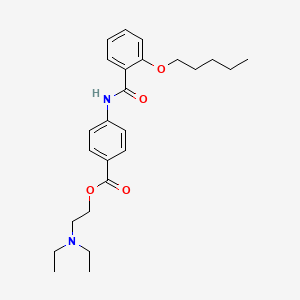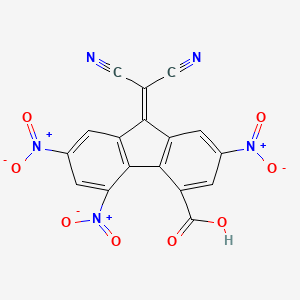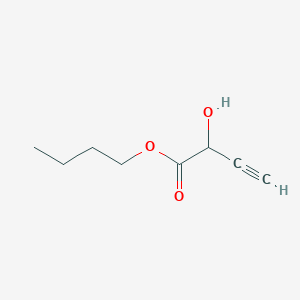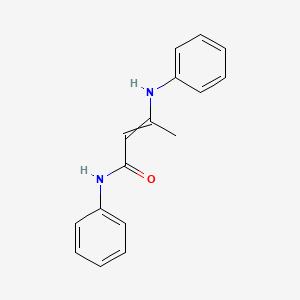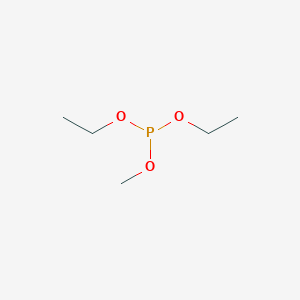
Diethyl methyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl methyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)CH₃. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of other organophosphorus compounds. The compound is known for its high reactivity due to the presence of the P-H bond, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl methyl phosphite can be synthesized through several methods:
Ethanol Method: This involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Triethyl Phosphite Method: This method involves the reaction of triethyl phosphite with methyl iodide under controlled conditions.
Methyl Dichloro Phosphorus Method: This involves the reaction of methyl dichloro phosphorus with ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the ethanol method due to its simplicity and cost-effectiveness. The reaction is carried out in a reaction kettle with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl methyl phosphonate.
Reduction: It can be reduced to form diethyl methyl phosphine.
Substitution: It undergoes substitution reactions with halides to form corresponding phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are used in substitution reactions.
Major Products
Oxidation: Diethyl methyl phosphonate.
Reduction: Diethyl methyl phosphine.
Substitution: Various phosphonates depending on the halide used.
Scientific Research Applications
Diethyl methyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is used in the synthesis of biologically active phosphonates.
Medicine: It is used in the development of potential inhibitors for enzymes such as human mast cell chymase.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl methyl phosphite involves its high reactivity due to the P-H bond. This bond allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: (C₂H₅O)₂P(O)H
Dimethyl phosphite: (CH₃O)₂P(O)H
Diethyl methyl phosphonate: (C₂H₅O)₂P(O)CH₃
Uniqueness
Diethyl methyl phosphite is unique due to its specific reactivity profile, which allows it to be used in a wide range of chemical reactions. Its ability to form stable phosphonates and phosphines makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
diethyl methyl phosphite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(6-3)8-5-2/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAXPKCGJZGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339492 |
Source


|
| Record name | Diethyl methyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20502-41-4 |
Source


|
| Record name | Diethyl methyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
